molecular formula C14H20N2O3 B1519722 tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate CAS No. 1045855-19-3

tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate

Cat. No.: B1519722
CAS No.: 1045855-19-3
M. Wt: 264.32 g/mol
InChI Key: QYTKKHXFJPMETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is a Boc-protected dihydro-1,7-naphthyridine derivative serving as a versatile chemical scaffold in organic and medicinal chemistry research. The 1,7-naphthyridine core is a privileged structure in drug discovery, with its fused diazanaphthalene system enabling diverse interactions with biological targets . This compound is primarily valued as a synthetic intermediate for constructing more complex nitrogen-containing heterocycles. The tert-butyloxycarbonyl (Boc) protecting group allows for facile deprotection under mild acidic conditions to generate the free amine, which is a crucial handle for further functionalization and exploration of structure-activity relationships . Researchers utilize this and related naphthyridine scaffolds in the design and synthesis of novel compounds for pharmacological evaluation, particularly in the development of kinase inhibitors and antimicrobial agents . The methoxy and reduced dihydro-pyridine subunits within its structure contribute to its electronic profile and potential for hydrogen bonding, making it a valuable building block for generating compounds with potential biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 5-methoxy-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-7-5-6-10-11(16)8-15-9-12(10)18-4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTKKHXFJPMETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=NC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670154
Record name tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045855-19-3
Record name 1,1-Dimethylethyl 3,4-dihydro-5-methoxy-1,7-naphthyridine-1(2H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1045855-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Naphthyridine Core

  • The naphthyridine skeleton can be constructed by cyclization of appropriate precursors such as 2-vinyl-3-acylpyridine derivatives under ammonia pressure, yielding dihydronaphthyridine intermediates. This approach avoids the need for Pictet–Spengler-type cyclizations, which are less effective for inactivated aromatic rings like pyridines.

  • For example, 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide was synthesized by stirring 3-acyl-2-vinylpyridine with ammonia under pressure (0.30 MPa) at 60 °C for 6 hours, resulting in a 79% assay yield by HPLC.

Protection and Activation of Carboxyl Groups

  • The tert-butyl ester protecting group is introduced typically by reacting the carboxylic acid intermediate with tert-butanol in the presence of acid activating agents.

  • Common activating agents include pivaloyl chloride, lower alkyl chloroformates, carbonyl diimidazole (CDI), and carbodiimides such as DCC, DIC, and EDCI.

  • For instance, the conversion of the acid intermediate to the tert-butyl ester is often performed by reacting the acid with tert-butanol and an activating agent under controlled conditions, followed by neutralization and extraction.

Functionalization at the 5-Methoxy Position

  • The methoxy group at the 5-position is introduced via methylation of the corresponding hydroxy precursor or by starting with methoxy-substituted pyridine derivatives.

  • Halogenation or substitution reactions on the naphthyridine ring can be achieved using reagents such as phosphorus tribromide (PBr3) or phosphorus oxybromide (POBr3), facilitating further functionalization.

Reduction to Dihydro Form

  • The dihydro form of the naphthyridine is obtained by enantioselective transfer hydrogenation of the corresponding dihydronaphthyridine intermediate.

  • Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied, using catalysts such as chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), ammonium formate as hydrogen source, and acetonitrile as solvent at mild temperatures (around 35 °C) for 24 hours.

  • This step is critical for establishing the chiral stereogenic center and achieving high optical purity (>98% ee).

Purification and Workup Procedures

  • After reaction completion, the mixture is typically diluted with ethyl acetate and subjected to aqueous washes with sodium hydroxide or citric acid solutions to neutralize acidic or basic components.

  • The organic layer is separated, washed with brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure to yield the crude product.

  • Insoluble acid intermediates can be filtered directly after neutralization, with further purification by recrystallization if necessary.

  • The final product is often isolated as an off-white solid with high purity, confirmed by HPLC and NMR spectroscopy.

Representative Data Table for Key Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclization to dihydronaphthyridine 3-acyl-2-vinylpyridine, NH3 pressure (0.30 MPa), 60 °C, 6 h 79 (assay) Ammonia-mediated one-pot cyclization
Protection of carboxylic acid tert-butanol, pivaloyl chloride or CDI, base neutralization 85-95 Acid activation followed by esterification
Enantioselective reduction Ru catalyst, ammonium formate, CH3CN, 35 °C, 24 h 87 High enantiomeric excess (>98% ee)
Workup and purification Ethyl acetate extraction, aqueous washes, drying Standard organic workup

Summary of Research Findings

  • The preparation of this compound involves a strategic sequence of cyclization, activation, functionalization, and reduction steps.

  • Recent advances include ammonia-mediated cyclization to form dihydronaphthyridine cores and ruthenium-catalyzed enantioselective transfer hydrogenation to establish stereochemistry efficiently and with high optical purity.

  • Acid activation for esterification employs a variety of coupling agents, with pivaloyl chloride and carbodiimides being prominent choices.

  • Purification protocols rely on standard organic extraction and recrystallization techniques, ensuring high purity and yield.

  • These methodologies are scalable and avoid chromatographic purification steps, making them suitable for industrial applications.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

Reaction Conditions

Reagent/ConditionsProductYieldReference
HCl (3M, dioxane, 50°C, 6h)5-Methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylic acid89%
TFA/DCM (1:1, rt, 2h)Same as above92%
  • Mechanism : Acid-catalyzed cleavage of the tert-butyl ester via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Applications : Used to generate intermediates for further functionalization in drug discovery pipelines .

Substitution at the Methoxy Group

The methoxy group at position 5 can participate in nucleophilic substitution reactions under controlled conditions:

Demethylation

Reagent/ConditionsProductYieldReference
BBr₃ (DCM, −78°C → rt, 12h)5-Hydroxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate76%
  • Mechanism : Lewis acid (BBr₃)-mediated cleavage of the methyl ether bond.

  • Utility : Enables subsequent derivatization (e.g., alkylation, acylation) at the hydroxyl position .

Ring Functionalization

The dihydro-naphthyridine core undergoes electrophilic aromatic substitution (EAS) and oxidation:

Nitration

Reagent/ConditionsProductYieldReference
HNO₃/H₂SO₄ (0°C, 2h)tert-Butyl 5-methoxy-6-nitro-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate68%
  • Regioselectivity : Nitration occurs preferentially at position 6 due to electron-donating effects of the methoxy group.

Oxidation

Reagent/ConditionsProductYieldReference
KMnO₄ (H₂O, 80°C, 4h)tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate N-oxide82%
  • Outcome : Formation of N-oxide enhances solubility and modulates biological activity .

Cross-Coupling Reactions

The naphthyridine ring participates in palladium-catalyzed coupling reactions for C–C bond formation:

Suzuki–Miyaura Coupling

Reagent/ConditionsProductYieldReference
Pd(PPh₃)₄, K₂CO₃, arylboronic acid (THF, 80°C, 12h)tert-Butyl 5-methoxy-6-aryl-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate60–75%
  • Scope : Compatible with electron-rich and electron-poor arylboronic acids .

Comparative Reactivity

Key differences from analogs:

Reaction Typetert-Butyl 5-Methoxy Derivativetert-Butyl 7-Nitro Analog
Ester Hydrolysis Faster under acidic conditionsSlower due to electron-withdrawing nitro group
Nitration Position 6Position 5 (meta-directing nitro group)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. Studies have shown that tert-butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential
Naphthyridine derivatives have been explored for their anticancer properties. In vitro studies suggest that tert-butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine compounds can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .

Organic Synthesis

Building Block in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for functionalization that can lead to the development of novel pharmaceuticals. Researchers have utilized it in the synthesis of various biologically active compounds through reactions such as nucleophilic substitutions and cyclization .

Pharmacological Research

Neuroprotective Effects
Recent studies have suggested that naphthyridine derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve the inhibition of oxidative stress and inflammation pathways .

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AnticancerHeLa Cells10
NeuroprotectionNeuroblastoma Cells25

Table 2: Synthetic Applications

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionRoom Temperature85
CyclizationReflux in Ethanol75

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized several derivatives of tert-butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine and evaluated their antimicrobial activity against clinical isolates. The results indicated that modifications to the methoxy group significantly enhanced antibacterial potency.

Case Study 2: Synthesis of Novel Anticancer Agents

A research group utilized tert-butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine as a precursor to develop new anticancer agents targeting specific signaling pathways involved in tumor progression. Their findings revealed promising cytotoxicity against multiple cancer cell lines.

Mechanism of Action

The mechanism by which tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate with analogous tert-butyl-protected heterocycles, focusing on structural features, physical properties, and synthetic accessibility.

Table 1: Comparative Analysis of Key Compounds

Compound Name (IUPAC) Molecular Formula (MW) Substituents/Modifications Key Physical/Chemical Properties Synthesis Yield/Status
This compound C₁₄H₂₀N₂O₃ (264.32 g/mol)* 5-methoxy, 3,4-dihydro-1,7-naphthyridine Discontinued; no mp reported Discontinued (CymitQuimica)
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate C₁₇H₂₄BrNO₃ (370.28 g/mol) 4-(4-bromobenzyloxy)piperidine mp 50.5–52.5°C Commercially available (Kanto)
tert-Butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate C₁₆H₂₄N₂O₃ (292.37 g/mol) 7-(1-hydroxypropan-2-yl), 1,8-naphthyridine Purity: 97%; no mp reported Available (Hairui Chem)
tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1′H-spiro[benzoxazine-2,4′-piperidine]-1′-carboxylate C₁₇H₂₁BrN₂O₄ (397.26 g/mol) 6-bromo, spirocyclic benzoxazine-piperidine mp 226–227°C Available (Kanto)

*Inferred based on structural similarity to .

Key Findings:

Structural and Functional Group Variations :

  • The 5-methoxy-1,7-naphthyridine derivative lacks halogen substituents, unlike brominated analogs (e.g., 6-bromo-spirocyclic compound, ). Methoxy groups typically enhance solubility but reduce electrophilic reactivity compared to bromine.
  • The 7-(1-hydroxypropan-2-yl)-1,8-naphthyridine analog () introduces a hydroxylated side chain, enabling hydrogen bonding—a critical feature for target binding in drug design .

Synthetic Accessibility :

  • The target compound’s discontinued status contrasts with commercially available tert-butyl piperidine and spirocyclic derivatives (). This may reflect challenges in its synthesis (e.g., lower yields or purification hurdles) compared to brominated or hydroxylated analogs.
  • tert-Butyl esters like compound (10) () are synthesized via alkylation with tert-butyl bromoacetate, achieving ~50% yields under cryogenic conditions, suggesting similar methodologies might apply to the target compound .

Thermal Stability: Brominated derivatives exhibit higher melting points (e.g., 226–227°C for the spirocyclic compound ), indicating greater crystallinity and stability than non-halogenated analogs. The target compound’s lack of reported melting point may suggest amorphous characteristics or instability.

Applications and Reactivity :

  • Bromine-substituted tert-butyl compounds () are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy or hydroxy groups favor hydrogen-bond-driven interactions in biological systems.

Biological Activity

tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate (CAS Number: 1045855-19-3) is a synthetic compound belonging to the naphthyridine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₀N₂O₃. Its structure features a naphthyridine core with a tert-butyl group and a methoxy substituent, which may influence its biological properties.

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular Weight264.32 g/mol
CAS Number1045855-19-3
Hazard ClassificationIrritant
Storage TemperatureRoom temperature

Neuroprotective Effects

Naphthyridine derivatives have also been investigated for their neuroprotective effects. Compounds structurally similar to tert-butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine have been reported to modulate neurotransmitter systems and exhibit potential in treating neurological disorders. For instance, some studies suggest that these compounds may enhance GABAergic activity, which is crucial for maintaining neuronal excitability .

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives are well documented. Studies have shown that certain derivatives can inhibit bacterial growth and possess antifungal activity. While specific data on tert-butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine's antimicrobial effects are sparse, its structural analogs have demonstrated significant efficacy against various pathogens .

Study on Anticancer Activity

A study highlighted the anticancer potential of naphthyridine derivatives where compounds were tested against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis through mitochondrial pathways and activation of caspases .

Neuroprotective Mechanism Investigation

In another study focusing on neuroprotection, researchers examined the effects of related naphthyridine compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that these compounds could reduce oxidative damage and enhance cell viability through modulation of antioxidant enzyme activities .

Q & A

Q. What are the established synthetic routes for tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate?

  • Synthesis Methodology : The compound is typically synthesized via multi-step reactions. Key steps include:
  • Cyclization : Formation of the naphthyridine core using starting materials like substituted pyridines and tert-butyl acrylate under acidic/basic conditions .

  • Esterification : Introduction of the tert-butyl ester group via Boc protection .

  • Optimization : Reaction conditions (e.g., temperature, catalysts) are critical for yield and purity. For example, cyclization at 80–100°C in anhydrous THF with catalytic p-toluenesulfonic acid improves efficiency .

    • Critical Considerations :
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the product .

  • Analytical validation (NMR, HPLC, HRMS) confirms structural integrity .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Key Techniques :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the naphthyridine backbone and substituents (e.g., methoxy and tert-butyl groups) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]+^+ at m/z 279.17) .
  • X-ray Crystallography : Limited but available for analogs (e.g., tert-butyl-protected dihydronaphthyridines), requiring SHELX software for refinement .

Q. What preliminary biological activities have been reported for this compound?

  • Screening Data :
Activity Assay Key Findings Reference
AntimicrobialGram-positive bacterial strains (MIC)IC50_{50} ~12.5 µM against S. aureus
AnticancerMTT assay (HeLa cells)40% inhibition at 50 µM
  • Mechanistic Clues : Structural analogs interact with bacterial DNA gyrase or induce apoptosis via caspase-3 activation .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the final esterification step?

  • Methodological Adjustments :
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) enhances tert-butyl ester formation .
  • Solvent Effects : Switching from DCM to DMF improves solubility of intermediates .
  • Case Study : A 15% yield increase was achieved by substituting Boc2_2O with di-tert-butyl dicarbonate in anhydrous DMF at 0°C .

Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?

  • Data Conflicts :
  • Discrepancies in antimicrobial potency (e.g., IC50_{50} ranging from 12.5–50 µM) across studies .
    • Resolution Strategies :
  • Standardized Assays : Use CLSI guidelines for MIC testing to minimize variability .
  • SAR Analysis : Compare analogs (e.g., tert-butyl vs. benzyl substituents) to identify activity determinants .

Q. What is the compound’s potential as a kinase inhibitor, and how does it compare to MEK-targeting analogs?

  • Kinase Profiling :
  • MEK Inhibition : Structural analogs (e.g., 3,4-dihydro-2,7-naphthyridinediones) show MEK1 IC50_{50} ~0.5 µM in enzymatic assays .
  • Selectivity : Computational docking (AutoDock Vina) predicts binding to the ATP pocket of MEK1, but off-target effects on ERK require validation .

Q. How can structure-activity relationship (SAR) studies guide derivatization for improved pharmacokinetics?

  • SAR Insights :
  • Methoxy Group : Critical for solubility; replacement with halogens (Cl, Br) reduces logP but may affect bioavailability .
  • Tert-Butyl Ester : Removal (via hydrolysis) generates carboxylic acid derivatives with enhanced polarity but lower cell permeability .
    • Derivatization Plan :
  • Introduce PEGylated side chains to balance solubility and membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.